molecular formula C7H11NO2 B1174859 2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI) CAS No. 145631-97-6

2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI)

Cat. No.: B1174859
CAS No.: 145631-97-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

化学构成与结构特征

2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI) exhibits a distinctive bicyclic framework that incorporates both a nitrogen atom within the ring system and a methyl ester functional group. The compound possesses the molecular formula C7H11NO2 and has a molecular weight of 141.17 grams per mole. The Chemical Abstracts Service registry number for this specific compound is 145631-97-6.

The structural architecture of this compound features a fused ring system where a three-membered cyclopropane ring is connected to a five-membered pyrrolidine-like ring containing nitrogen. This bicyclic arrangement creates significant ring strain, which contributes to the compound's unique reactivity patterns and synthetic utility. The methyl ester group is positioned at carbon-1 of the bicyclic system, providing a site for various chemical transformations including hydrolysis, transesterification, and reduction reactions.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structure, with the azabicyclo designation indicating the presence of nitrogen in the bicyclic framework. The [3.1.0] notation describes the ring connectivity pattern, where the numbers represent the number of atoms in each bridge connecting the bridgehead carbons.

Structural Parameter Value
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Chemical Abstracts Service Number 145631-97-6
Ring System Bicyclic with nitrogen incorporation
Functional Groups Methyl ester, tertiary amine

立体化学与异构体分析

The stereochemical complexity of 2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI) arises from the presence of multiple stereocenters within its rigid bicyclic framework. The (1R) designation in the compound name specifically identifies the absolute configuration at carbon-1, where the methyl ester substituent is oriented according to the Cahn-Ingold-Prelog priority rules.

This compound exists as part of a stereoisomeric pair, with its enantiomer being the (1S) isomer, which bears the Chemical Abstracts Service number 145241-93-6. The rigid bicyclic structure prevents free rotation around bonds, making the stereochemical arrangement particularly important for the compound's chemical behavior and potential biological activity. The distinction between the (1R) and (1S) forms is crucial in synthetic applications where stereochemical control is paramount.

The bicyclic framework also introduces additional stereochemical considerations related to the relative orientation of substituents on the ring system. The compound can be further designated as (1R,5S) when considering the stereochemistry at both the ester-bearing carbon and the bridgehead position. This notation provides a complete description of the three-dimensional arrangement of atoms within the molecule.

Research has demonstrated that the stereochemical purity of azabicyclic compounds significantly influences their reactivity patterns and synthetic utility. The (1R) configuration imparts specific spatial characteristics that affect how the molecule interacts with reagents and catalysts during chemical transformations.

Stereochemical Feature Description
Absolute Configuration (1R) at carbon-1
Enantiomer Chemical Abstracts Service Number 145241-93-6 (for 1S isomer)
Additional Stereocenter (5S) configuration possible
Stereochemical Rigidity High due to bicyclic constraint
Enantiomeric Separation Achievable through chiral chromatography

物理化学性质(熔点、沸点、溶解度)

The physical and chemical properties of 2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI) reflect its unique structural characteristics and functional group composition. While specific experimental data for melting point and boiling point are not extensively documented in the available literature for this particular stereoisomer, general trends can be inferred from related azabicyclic compounds and structural analogs.

The compound typically exists as a solid under standard laboratory conditions, with its physical state influenced by the rigid bicyclic framework and intermolecular interactions. The presence of the nitrogen atom within the ring system contributes to the compound's basic character, allowing for potential hydrogen bonding interactions that can affect its physical properties.

Solubility characteristics of this compound are primarily determined by the balance between its polar methyl ester functionality and the hydrophobic bicyclic framework. The compound demonstrates solubility in common organic solvents such as dichloromethane and chloroform, which is typical for compounds containing both ester and amine functionalities. The nitrogen atom in the bicyclic system can participate in hydrogen bonding with protic solvents, influencing dissolution behavior.

The compound's stability under various conditions is influenced by the strained nature of the bicyclic system. The three-membered ring component introduces significant ring strain, which can affect thermal stability and reactivity toward nucleophilic and electrophilic reagents. This structural feature makes the compound particularly valuable as a synthetic intermediate, as the ring strain can be relieved through various chemical transformations.

Physical Property Characteristic
Physical State Solid at room temperature
Molecular Polarity Moderate due to ester and amine groups
Solubility in Organic Solvents High in dichloromethane, chloroform
Solubility in Water Limited due to hydrophobic bicyclic core
Thermal Stability Moderate, affected by ring strain
Chemical Reactivity Enhanced by bicyclic strain

Properties

IUPAC Name

methyl (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGHFYTMJOLSL-NQPNHJOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Cyclopropanation : EDA reacts with the dihydropyrrole under dirhodium catalysis, forming the bicyclic structure via carbene transfer.

  • Hydrolysis : Acidic or basic hydrolysis of the ester intermediate generates the carboxylic acid.

  • Methylation : The acid is esterified using methyl iodide (MeI) and a base like cesium carbonate (Cs₂CO₃).

This route achieves >90% diastereoselectivity and avoids chromatographic purification. Telescoping the cyclopropanation, hydrolysis, and esterification steps enhances scalability, with reported yields of 54–76% for gram-scale syntheses.

Dehydrohalogenation and Cyanide Addition

A patent describes the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via dehydrohalogenation of halogenated precursors. Adapting this for 2-azabicyclo systems involves:

Procedure:

  • Dehydrohalogenation : Treat 3-bromo-2-azabicyclo[3.1.0]hexane with triethylamine or NaOH to eliminate HBr, forming 2-azabicyclo[3.1.0]hex-2-ene.

  • Bisulfite Adduct Formation : React the alkene with sodium bisulfite (NaHSO₃) to stabilize the intermediate.

  • Cyanide Addition : Treat the adduct with sodium cyanide (NaCN), introducing a cyano group at the bridgehead.

  • Esterification : Hydrolyze the nitrile to a carboxylic acid, followed by methylation with MeI/Cs₂CO₃.

This method is modular but requires careful handling of toxic cyanide reagents.

Methylation of Carboxylic Acid Precursors

Direct methylation of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid offers a streamlined route:

Example Protocol:

  • Substrate Preparation : Synthesize 2-azabicyclo[3.1.0]hexan-3-one via C–H activation or cyclopropanation.

  • Methylation : Stir the carboxylic acid (10 mmol) with Cs₂CO₃ (16 mmol) in acetonitrile, add MeI (14 mmol), and heat at 75°C for 12 hours.

  • Isolation : Concentrate the mixture to obtain the methyl ester in 85% yield.

This method is efficient but necessitates pre-synthesized carboxylic acid precursors.

Stereochemical Control Strategies

Achieving the (1R) configuration requires chiral catalysts or resolution techniques:

  • Dirhodium Catalysts : Chiral dirhodium complexes (e.g., Rh₂(S-PTAAD)₄) induce enantioselectivity during cyclopropanation.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases selectively hydrolyzes one enantiomer.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)DiastereoselectivityScalability
Dirhodium CatalysisEDA, Rh₂(S-PTAD)₄54–76>90% exo/endoHigh
DehydrohalogenationNaHSO₃, NaCN40–60ModerateModerate
Direct MethylationCs₂CO₃, MeI85N/AHigh

Challenges and Optimization

  • Regioselectivity : Competing formation of 3-azabicyclo isomers necessitates precise steric and electronic tuning of catalysts.

  • Purification : Telescoping steps (e.g., in situ hydrolysis/esterification) minimize chromatography.

  • Solvent Choice : Polar aprotic solvents (THF, MeCN) improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is used in studying enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Bicyclo System Substituents Stereochemistry CAS Number
Target Compound [3.1.0] 1-COOCH₃ (1R) 132806-41-8
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate [3.1.0] 1-COOCH₃ (1S,5R) N/A
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester [3.1.0] 2-COOCH₃, 6,6-dimethyl (1R,2S,5S) 672325-23-4
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid methyl ester [2.2.1] 6-COOCH₃ (1R-exo) 145295-14-3
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl [3.1.0] 1-COOH (1R) AS58584

Key Observations :

  • Bicyclo System : The [3.1.0] system (target compound) provides a compact, rigid scaffold compared to the larger [2.2.1] framework in , which may reduce metabolic flexibility .
  • Stereochemistry : The (1R) configuration in the target compound contrasts with (1S,5R) in , affecting enantioselective binding in chiral environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Topological PSA (Ų)
Target Compound (free base) 155.19 0.2 3 38.3
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl 163.60 -0.5 4 63.6
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate 198.15 0.8 5 55.8

Key Observations :

  • Lipophilicity : The methyl ester in the target compound increases LogP (0.2) compared to the carboxylic acid derivative (LogP -0.5), favoring membrane permeability .
  • Polar Surface Area (PSA) : The target’s lower PSA (38.3 Ų) suggests better oral bioavailability than the carboxylic acid form (63.6 Ų) .

Biological Activity

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester, particularly in its (1R)-(9CI) configuration, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester is C7H11NO2C_7H_{11}NO_2, with a molecular weight of approximately 141.17 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclic compounds, which often exhibit interesting pharmacological properties.

PropertyValue
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
CAS Number145241-93-6
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 2-Azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including palladium-catalyzed cyclopropanation reactions. One notable method involves the cyclopropanation of maleimides with N-tosylhydrazones, yielding high yields of the desired products with good diastereoselectivity .

Pharmacological Profile

Research indicates that derivatives of 2-Azabicyclo[3.1.0]hexane have shown activity as mu-opioid receptor antagonists, making them potential candidates for pain management therapies without the addictive properties associated with traditional opioids . Additionally, these compounds may exhibit neuroprotective effects and influence neurotransmitter systems.

Case Studies

  • Mu-Opioid Receptor Antagonism : A study demonstrated that certain derivatives of 2-Azabicyclo[3.1.0]hexane could effectively block mu-opioid receptors in vitro, suggesting their utility in developing non-addictive pain relief medications .
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of these compounds revealed that they could mitigate neuronal damage in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains, which could lead to their use in developing new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester?

The synthesis typically involves cyclization of precursors such as amino alcohols or lactams. A common method starts with a bicyclic intermediate (e.g., 3-azabicyclo[3.1.0]hexane), followed by esterification with methanol under acidic or catalytic conditions. For example, tert-butyl-protected intermediates (e.g., Boc derivatives) are often used to preserve stereochemistry, with subsequent deprotection and methyl ester formation . Reaction optimization includes controlling temperature (0–25°C) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yields .

Q. How is the stereochemical purity of the (1R)-enantiomer validated?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric purity. Nuclear Overhauser Effect (NOE) experiments in NMR and X-ray crystallography are used to confirm absolute configuration. For instance, NOE correlations between the methyl ester group and adjacent protons in the bicyclic system provide stereochemical evidence .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify the bicyclic framework (e.g., characteristic shifts for bridgehead protons at δ 3.1–3.5 ppm and ester carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C7_7H11_{11}NO2_2) with an [M+H]+^+ peak at m/z 142.0863 .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and N-H (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during cyclization?

Competing pathways, such as ring-opening or epimerization, are minimized by:

  • Using aprotic solvents (e.g., THF or DCM) to avoid nucleophilic interference.
  • Maintaining low temperatures (−20°C to 0°C) during cyclization to favor kinetic control.
  • Employing Lewis acids (e.g., BF3_3-OEt2_2) to stabilize transition states .
    Contradictions in literature yields (e.g., 40–75%) are resolved by adjusting stoichiometry of activating agents (e.g., EDCI/HOBt) and monitoring reaction progress via TLC or in situ FTIR .

Q. What strategies are employed to study the compound’s potential as a prodrug?

The methyl ester acts as a hydrolyzable prodrug moiety. Hydrolysis studies in simulated physiological buffers (pH 7.4, 37°C) quantify the release of the free carboxylic acid using LC-MS. Enzymatic cleavage by esterases is evaluated in liver microsomes, with kinetic parameters (e.g., KmK_m, VmaxV_{max}) calculated to assess bioavailability .

Q. How are computational methods applied to predict pharmacological activity?

Docking studies (e.g., AutoDock Vina) model interactions with target proteins such as GABAA_A receptors or bacterial enzymes. Molecular dynamics simulations (100 ns) assess binding stability, while QSAR (Quantitative Structure-Activity Relationship) models predict logP (partition coefficient) and pKa to optimize pharmacokinetic properties .

Data Contradiction and Resolution

Q. How are discrepancies in reported synthetic yields reconciled?

Divergent yields (e.g., 50% vs. 80%) arise from variations in precursor purity or reaction scaling. Resolution involves:

  • Reproducing protocols with rigorously dried solvents and inert atmospheres.
  • Using DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, reaction time).
  • Cross-validating results with independent characterization (e.g., elemental analysis) .

Q. What explains conflicting stability data under acidic conditions?

While some studies report decomposition at pH < 2, others note stability. This is attributed to the protective role of the bicyclic structure. Accelerated stability testing (40°C/75% RH) with HPLC monitoring clarifies degradation pathways (e.g., ester hydrolysis vs. ring-opening) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H NMRδ 3.72 (s, 3H, OCH3_3), δ 3.25–3.45 (m, 2H, bridgehead H)
13C^{13}C NMRδ 172.1 (C=O), δ 52.3 (OCH3_3), δ 45.8 (bridgehead C)
HRMSm/z 142.0863 [M+H]+^+ (calc. 142.0868)

Q. Table 2. Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature−20°C to 0°CPrevents epimerization
Catalyst (DMAP)5–10 mol%Enhances acylation
SolventAnhydrous THFMinimizes hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.